molecular formula C8H13ClO2 B2666443 1-(Chloromethyl)cyclohexane-1-carboxylic acid CAS No. 773100-55-3

1-(Chloromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2666443
CAS No.: 773100-55-3
M. Wt: 176.64
InChI Key: GVFCZGHLORJTCP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13ClO2 It is a derivative of cyclohexane, where a chloromethyl group and a carboxylic acid group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane-1-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the carboxylic acid group can yield cyclohexylmethanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Various substituted cyclohexane derivatives.

    Oxidation: Cyclohexane-1,1-dicarboxylic acid.

    Reduction: Cyclohexylmethanol.

Scientific Research Applications

1-(Chloromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound is used to study the effects of chloromethyl groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Cyclohexylmethanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications.

    Cyclohexane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in condensation reactions.

Uniqueness

1-(Chloromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

1-(chloromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFCZGHLORJTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773100-55-3
Record name 1-(chloromethyl)cyclohexane-1-carboxylic acid
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